molecular formula C22H23N3O B5557724 N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide

N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No.: B5557724
M. Wt: 345.4 g/mol
InChI Key: ZNGLWOPHVHLEGX-UHFFFAOYSA-N
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Description

N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound is of particular interest due to its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Pyrazole-acetamide derivatives have been explored for their ability to form coordination complexes with metal ions, such as Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, demonstrating the potential of these compounds in developing therapeutic agents targeting oxidative stress-related diseases (Chkirate et al., 2019).

Synthesis of Novel Derivatives

Research has shown the synthesis of novel derivatives incorporating the pyrazole and acetamide moieties, which were characterized and assessed for their biological activities. For instance, novel pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity, highlighting the role of these compounds in the development of new therapeutic agents (Sunder et al., 2013).

Anticancer and Antimicrobial Activities

The synthesized pyrazole derivatives have also been studied for their potential anticancer and antimicrobial activities. This research is crucial for the discovery of new drugs with enhanced efficacy and safety profiles for treating various cancers and infections (Asegbeloyin et al., 2014).

Future Directions

The potential applications of this compound could be vast, given the wide range of biological activities exhibited by similar compounds. Future research could explore its potential uses in medicine, agriculture, or other industries .

Properties

IUPAC Name

N-[(1-benzylpyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c26-22(12-20-11-10-19-8-4-5-9-21(19)20)23-13-18-14-24-25(16-18)15-17-6-2-1-3-7-17/h1-9,14,16,20H,10-13,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGLWOPHVHLEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CC(=O)NCC3=CN(N=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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